1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea
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Overview
Description
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiourea group, which is known for its versatility in forming hydrogen bonds and interacting with various biological targets.
Preparation Methods
The synthesis of 1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea typically involves the reaction of 3-chloro-4-fluoroaniline with 3-methyl-2-pyridinecarbothioamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the formation of the thiourea linkage. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium cyanide.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes. Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives.
Scientific Research Applications
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly in the context of protease inhibition.
Medicine: Research has explored its potential as an anticancer agent, given its ability to interact with specific molecular targets involved in cancer cell proliferation.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the compound’s aromatic rings and halogen substituents contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
1-(3-Chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea can be compared with other thiourea derivatives, such as:
1-(3-Chlorophenyl)-3-(3-methylpyridin-2-yl)thiourea: Lacks the fluorine substituent, which may affect its binding affinity and reactivity.
1-(4-Fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea: Lacks the chlorine substituent, potentially altering its chemical and biological properties.
1-(3-Chloro-4-fluorophenyl)-3-(2-methylpyridin-2-yl)thiourea: The position of the methyl group on the pyridine ring is different, which may influence its overall reactivity and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFN3S/c1-8-3-2-6-16-12(8)18-13(19)17-9-4-5-11(15)10(14)7-9/h2-7H,1H3,(H2,16,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYUNNPBWUKJBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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